1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one
Description
Properties
IUPAC Name |
1-(2-bromo-4,5-difluorophenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO3S/c12-8-5-9(13)10(14)6-11(8)19(17,18)15-3-1-7(16)2-4-15/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCADJRXAOYPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one generally follows a two-step approach:
Step 1: Preparation of the sulfonylating agent
The sulfonyl group bearing the 2-bromo-4,5-difluorophenyl moiety is introduced typically via the corresponding sulfonyl chloride derivative. This can be prepared by chlorosulfonation of the appropriately substituted aromatic compound or obtained commercially if available.Step 2: Sulfonylation of piperidin-4-one
The piperidin-4-one acts as a nucleophile, where the nitrogen atom attacks the sulfonyl chloride to form the sulfonamide linkage. This reaction is typically performed in the presence of a base (such as triethylamine or pyridine) to neutralize the hydrochloric acid formed and to promote the reaction.
Detailed Preparation Method
- Piperidin-4-one (starting amine substrate)
- 2-Bromo-4,5-difluorobenzenesulfonyl chloride (sulfonylating agent)
- Base (e.g., triethylamine or pyridine)
- Solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
- Cooling bath (ice bath) for temperature control
Dissolution:
Dissolve piperidin-4-one in a dry organic solvent such as dichloromethane under inert atmosphere (nitrogen or argon) to prevent moisture interference.Base Addition:
Add an equimolar or slight excess amount of base (triethylamine) to the solution to scavenge HCl generated during the reaction.Sulfonyl Chloride Addition:
Slowly add the 2-bromo-4,5-difluorobenzenesulfonyl chloride dropwise to the stirred solution at low temperature (0–5 °C) to control the exothermic reaction.Reaction Monitoring:
Stir the reaction mixture at low temperature for 1–2 hours, then allow it to warm to room temperature and continue stirring for additional time (typically 12–24 hours) to ensure completion.Work-up:
Quench the reaction by adding water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Purification:
Purify the crude product by recrystallization or column chromatography using appropriate solvents (e.g., ethyl acetate/hexane mixtures).
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes and Effects |
|---|---|---|
| Solvent | Dichloromethane, THF, or acetonitrile | Choice affects solubility and reaction rate |
| Base | Triethylamine, pyridine | Neutralizes HCl; pyridine can also act as catalyst |
| Temperature | 0–5 °C initially, then room temperature | Controls reaction rate and selectivity |
| Reaction time | 12–24 hours | Longer times ensure complete conversion |
| Molar ratio | 1:1 to 1:1.2 (piperidin-4-one : sulfonyl chloride) | Slight excess of sulfonyl chloride may improve yield |
Analytical and Research Findings
- Yield: The sulfonylation reaction typically provides moderate to high yields (60–90%) depending on purity of starting materials and reaction conditions.
- Purity: Confirmed by NMR (proton and fluorine), mass spectrometry, and elemental analysis. The presence of fluorine atoms allows for ^19F NMR monitoring.
- Side reactions: Possible hydrolysis of sulfonyl chloride or over-sulfonylation; minimized by controlling moisture and stoichiometry.
- Reaction kinetics: The reaction proceeds faster at slightly elevated temperatures but may compromise selectivity.
Comparative Analysis with Related Compounds
| Compound Type | Sulfonylation Method | Yield Range | Notes |
|---|---|---|---|
| Piperidin-4-one sulfonyl derivatives | Nucleophilic substitution with sulfonyl chloride | 60–90% | Sensitive to moisture; base choice critical |
| Aromatic sulfonyl chlorides | Prepared by chlorosulfonation or commercial | N/A | Electron-withdrawing groups affect reactivity |
| Halogenated aromatic sulfonyl derivatives | Similar sulfonylation with halogenated sulfonyl chlorides | 50–85% | Halogens may influence reaction rate and product stability |
Chemical Reactions Analysis
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a tool compound in biological studies to investigate the effects of sulfonyl-containing compounds on various biological pathways.
Mechanism of Action
The mechanism of action of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with protein targets, leading to modulation of their activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Anti-inflammatory Piperidinone Sulfonamide Analogs
A structurally related compound, (3E,5E)-3,5-bis(4-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one, was synthesized via Claisen-Schmidt condensation and N-sulfonylation. This analog features dual fluorobenzylidene groups at the 3,5-positions of the piperidinone ring and a 4-fluorophenylsulfonyl group. It demonstrated preliminary anti-inflammatory activity, suggesting that fluorinated aromatic substituents enhance bioactivity in this class .
Trifluoromethoxy-Substituted Analogs
1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one (CAS: 1704065-49-5) shares a brominated phenylsulfonyl core but includes a trifluoromethoxy substituent instead of difluoro groups. The trifluoromethoxy group is a strong electron-withdrawing moiety, which could enhance electrophilic reactivity or alter solubility compared to the target compound’s difluoro substituents. Notably, this analog has been discontinued in commercial catalogs, possibly due to synthetic challenges or stability issues .
Heterocyclic Sulfonamide Derivatives
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one replaces the halogenated phenyl ring with a pyrazole heterocycle. Pyrazole groups are known to modulate pharmacokinetic properties, such as metabolic resistance and hydrogen bonding capacity. Predicted physical properties for this compound include a boiling point of 507.6°C and a pKa of 12.05, which may reflect higher polarity compared to halogenated analogs .
Piperidin-2-one Derivatives
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one (CAS: 1257664-90-6) differs in both the position of the ketone (piperidin-2-one vs. 4-one) and the substituents (trifluoromethyl vs. difluoro). Such variations can drastically alter molecular conformation and intermolecular interactions. Safety data for this compound highlight standard handling precautions for brominated aromatics, including skin and eye protection .
Structural and Functional Analysis
Substituent Effects on Reactivity and Bioactivity
- Halogenation: Bromine in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in non-halogenated analogs like the pyrazole derivative .
Biological Activity
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H10BrF2NO3S
- Molecular Weight : 354.17 g/mol
- CAS Number : 1704065-66-6
The compound features a piperidinone core substituted with a sulfonyl group and a brominated difluorophenyl moiety, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those with piperidine structures. While specific data on this compound is limited, compounds with similar structures have shown significant antibacterial activity against various strains. For instance, derivatives have reported IC50 values ranging from 0.63 µM to 6.28 µM against bacterial enzymes like urease and acetylcholinesterase (AChE) .
Enzyme Inhibition
The sulfonamide group is known for its enzyme-inhibitory properties. Compounds similar to this compound have been evaluated for their ability to inhibit AChE and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections. The inhibition of these enzymes can lead to increased levels of neurotransmitters or decreased urea production, respectively .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 2.14 |
| Compound B | Urease | 1.21 |
| This compound | TBD | TBD |
Anticancer Activity
Research indicates that piperidine derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. While specific studies on this compound are still emerging, related compounds have demonstrated antiproliferative effects against cancer cell lines such as HCT116 and OVCAR-8 . These findings suggest that further investigation into the compound's anticancer potential is warranted.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The sulfonyl group may facilitate binding to active sites of target enzymes, inhibiting their function.
- Receptor Modulation : The compound may act on various receptors involved in signaling pathways related to inflammation or cancer progression.
- Structural Interactions : The presence of bromine and fluorine atoms can enhance lipophilicity and alter the compound's interaction profile with biological membranes.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antibacterial Evaluation : A study demonstrated that piperidine derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition Studies : Compounds bearing the sulfonamide moiety were tested for their inhibitory effects on AChE and urease, yielding significant results that support their use as therapeutic agents.
- Antitumor Activity : Investigations into the anticancer potential of piperidine derivatives revealed IC50 values indicating effective inhibition of tumor cell proliferation.
Q & A
Q. What are the key synthetic strategies for preparing 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one?
The synthesis typically involves a sulfonylation reaction between piperidin-4-one and a halogenated sulfonyl chloride derivative. For example, analogous compounds like 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one are synthesized via nucleophilic substitution under controlled conditions (e.g., anhydrous solvent, inert atmosphere, 0–5°C) to minimize side reactions . Key steps include:
- Reagent selection : Use of 2-bromo-4,5-difluorobenzenesulfonyl chloride as the sulfonating agent.
- Reaction optimization : Maintaining pH 7–8 with a base like triethylamine to deprotonate the piperidin-4-one amine.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Q. How should researchers characterize the structural integrity of this compound?
Combined spectroscopic and crystallographic methods are essential:
- NMR : , , and NMR to confirm substitution patterns and purity (e.g., distinguishing bromine/fluorine positions on the phenyl ring) .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]) and isotopic pattern (due to bromine) .
- X-ray crystallography : For unambiguous confirmation of the sulfonyl-piperidinone linkage and dihedral angles (if single crystals are obtainable) .
Q. What safety protocols are recommended for handling this compound?
Refer to safety data sheets (SDS) for piperidin-4-one derivatives, which advise:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation from sulfonyl or halogenated groups .
- Storage : In airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Systematic structure-activity relationship (SAR) studies are critical:
- Variable substituent analysis : Compare analogs (e.g., bromine vs. methoxy groups) to isolate contributions of specific functional groups to enzyme inhibition .
- Statistical modeling : Use Design of Experiments (DoE) to evaluate the impact of reaction variables (e.g., temperature, stoichiometry) on bioactivity outcomes .
- Crystallographic docking : Perform molecular dynamics simulations to assess binding interactions with target enzymes (e.g., sulfonyl group interactions with catalytic residues) .
Q. What methodologies optimize reaction yields for large-scale synthesis?
Advanced flow chemistry techniques can improve reproducibility and scalability:
- Continuous-flow reactors : Enable precise control of reaction parameters (residence time, temperature) during sulfonylation .
- In-line analytics : Real-time UV/Vis or IR monitoring to detect intermediates and adjust conditions dynamically .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of halogenated intermediates .
Q. How do computational methods aid in predicting the compound’s reactivity?
Integrated computational-experimental workflows are effective:
- DFT calculations : Predict electronic effects of bromine/fluorine substituents on sulfonyl group electrophilicity .
- Reactivity descriptors : Use Fukui indices to identify nucleophilic/electrophilic sites for targeted functionalization .
- Machine learning : Train models on existing piperidinone derivatives to predict regioselectivity in substitution reactions .
Q. What strategies validate the compound’s stability under biological assay conditions?
- Forced degradation studies : Expose the compound to stress conditions (pH 2–12, UV light, 40°C) and monitor decomposition via HPLC-MS .
- Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., sulfonyl group oxidation) .
- Long-term storage tests : Assess crystallinity changes (via PXRD) and hygroscopicity to refine storage protocols .
Methodological Notes
- Data interpretation : Cross-reference spectral data with structurally similar compounds (e.g., 1-[(4-aminophenyl)sulfonyl]piperidin-2-one) to resolve ambiguities in peak assignments .
- Contradictory results : Address discrepancies in biological assays by standardizing assay conditions (e.g., enzyme concentration, buffer ionic strength) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
